tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
Description
This compound features a bicyclo[2.2.1]heptane scaffold with a 2-oxa substitution (oxygen atom), an aminomethyl (-CH₂NH₂) group at position 1, and a tert-butyl carbamate (-OCONH-t-Bu) at position 4 . The bicyclic framework imparts rigidity, while the oxygen atom and functional groups influence electronic properties, solubility, and synthetic utility. It is commonly used as a building block in medicinal chemistry for drug discovery, particularly in protease inhibitor design .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-11-4-5-12(6-11,7-13)16-8-11/h4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPBCLMFTVLGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Installation via Mixed Carbonate Intermediate
A widely adopted strategy involves the formation of the tert-butyl carbamate group early in the synthesis. In a method analogous to CN102020589B, the amine precursor is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-methylmorpholine. For example:
- Activation : N-Boc-D-serine is reacted with isobutyl chloroformate at −10°C to form a reactive mixed carbonate intermediate.
- Amination : The intermediate is treated with benzylamine to yield a protected carbamate.
- Deprotection : Catalytic hydrogenation removes the benzyl group, exposing the primary amine for subsequent functionalization.
This approach achieves yields of 93.1% under optimized conditions (anhydrous ethyl acetate, 0–5°C).
Construction of the 2-Oxabicyclo[2.2.2]octane Core
The oxabicyclo framework is typically assembled via acid-catalyzed cyclization or Diels-Alder reactions . Patent WO2018047081A1 discloses a related method using epoxide ring-opening followed by intramolecular etherification:
- Epoxidation : Cyclohexene oxide is treated with mCPBA to form a strained epoxide.
- Nucleophilic Attack : Ammonia or a primary amine opens the epoxide, generating a diol intermediate.
- Cyclization : The diol undergoes dehydration with p-toluenesulfonic acid (PTSA) to form the 2-oxabicyclo[2.2.2]octane skeleton.
This method benefits from high regioselectivity but requires careful temperature control (−20°C to 40°C) to prevent side reactions.
Introduction of the Aminomethyl Group
The aminomethyl substituent at position 1 is introduced via reductive amination or Mitsunobu reaction . A patent-pending approach (WO2018047081A1) employs:
- Bromination : The bicyclic alcohol is converted to a bromide using PBr₃.
- Nucleophilic Substitution : The bromide reacts with sodium azide to form an azide intermediate.
- Reduction : Staudinger reduction or catalytic hydrogenation converts the azide to the primary amine.
Yields for this sequence range from 75–85% , with purity confirmed by $$ ^1H $$ NMR.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in methylation steps, achieving 97% yield in one iteration.
- Asymmetric Catalysis : Chiral phosphoric acids enable enantioselective synthesis of the bicyclic core, with >90% ee reported in recent studies.
Analytical Characterization
Critical data for the target compound:
Comparative Analysis of Synthetic Routes
Industrial Applications and Derivatives
The compound serves as a key intermediate in TLR inhibitor syntheses (WO2018047081A1), particularly for antiviral and anticancer agents. Derivatives featuring pyrazolo[3,4-b]pyridine substituents exhibit nanomolar activity against endosomal TLRs.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share key structural motifs but differ in ring systems, substituents, or functional groups:
Table 1: Key Structural and Molecular Comparisons
*Inferred formula for target compound: Likely C₁₁H₁₉N₂O₃ (based on structural analogy to similar bicyclo systems).
Impact of Bicyclo Ring System
- Ring Size and Strain: The target compound’s [2.2.1]heptane system has higher ring strain compared to [2.2.2]octane () but lower than [2.1.1]hexane (). The [2.2.2]octane derivative () has reduced strain, improving synthetic stability but possibly reducing reactivity .
- Heteroatom Substitution: 2-Oxa vs. 2-Aza: Replacing oxygen with nitrogen (e.g., ) increases basicity (pKa ~12.27) and hydrogen-bonding capacity, making it more suitable for acidic environments . Hydroxymethyl vs. Aminomethyl: The hydroxymethyl analog () lacks the amine’s nucleophilicity but offers better solubility in polar solvents due to the hydroxyl group .
Functional Group Reactivity
- Aminomethyl Group: The target compound’s -CH₂NH₂ group enables participation in Schiff base formation or amide coupling, critical for conjugating pharmacophores . In contrast, the hydroxymethyl derivative () is more suited for etherification or oxidation reactions .
Carbamate Protection :
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., ) enhance water solubility, advantageous for in vitro assays . Hydroxymethyl derivatives () exhibit higher polarity than aminomethyl analogs, improving solubility in alcohols .
Stability :
- Azabicyclo derivatives () are less prone to oxidative degradation due to the absence of oxygen in the ring .
Biological Activity
tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- CAS Number : 1558869-72-9
The structure features a bicyclic framework which is crucial for its biological interactions.
Research indicates that this compound may interact with various biological pathways:
- Thromboxane A2 Receptor Antagonism : The compound has been linked to the inhibition of thromboxane A2 receptors, which play a significant role in platelet aggregation and vasoconstriction. This suggests a potential application in treating thrombotic diseases and conditions such as asthma where bronchoconstriction is prevalent .
- Inhibition of Platelet Aggregation : Studies have shown that compounds similar to this compound can inhibit arachidonic acid-induced platelet aggregation, making them candidates for cardiovascular therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cardiovascular Applications
A study demonstrated that derivatives of the bicyclic structure exhibited significant efficacy in reducing thrombus formation in animal models, suggesting their utility in preventing heart attacks and strokes .
Case Study 2: Anti-Cancer Properties
Recent investigations into the cytotoxic effects of related compounds indicated that they could selectively induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate in academic settings?
The synthesis typically involves multi-step routes starting with chiral intermediates. Critical steps include:
- Formation of the bicyclic core : Cycloaddition or ring-closing reactions under controlled temperatures (e.g., 0–50°C) using Lewis acids like BF₃·OEt₂ .
- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often requiring inert atmospheres (e.g., N₂) to prevent oxidation .
- Carbamate protection : Reacting the amine with tert-butyl carbamate in dichloromethane or THF, using bases like triethylamine to neutralize HCl byproducts . Key validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Advanced spectroscopic and crystallographic methods are employed:
- NMR analysis : Chemical shifts for the bicyclic oxabicyclo[2.2.1]heptane system (δ 3.8–4.2 ppm for oxa-oxygen proximity) and tert-butyl carbamate (δ 1.4 ppm for CH₃ groups) .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles, critical for verifying the strained bicyclic framework .
- IR spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What solvent systems are optimal for purification?
Purification often uses:
- Flash chromatography : Silica gel with gradients of ethyl acetate/hexanes (3:7 to 1:1) for intermediate isolation .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled or predicted?
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in bicyclic core formation .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize diastereomeric ratios. For example, axial vs. equatorial aminomethyl group placement impacts strain energy by ~2.3 kcal/mol .
- Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products, while prolonged heating (40°C, 12 hr) shifts equilibration toward thermodynamically stable stereoisomers .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Protonation states : Adjust buffer pH (6.5–7.5) to mimic physiological conditions, as the aminomethyl group’s pKa (~9.1) affects binding .
- Conformational flexibility : Molecular dynamics simulations (AMBER or GROMACS) reveal how the bicyclic structure’s rigidity influences target engagement .
- Batch variability : LC-MS purity checks (>98%) and control for trace metal contaminants (e.g., ICP-MS) ensure reproducibility .
Q. How does the oxabicyclo[2.2.1]heptane framework influence pharmacological properties?
The bicyclic system enhances:
- Metabolic stability : Resists CYP450 oxidation due to steric shielding of labile C-H bonds .
- Bioavailability : LogP ~1.8 (predicted via ChemAxon) balances hydrophobicity for membrane permeability .
- Target selectivity : Docking studies (AutoDock Vina) show preferential binding to serine proteases over kinases, attributed to the oxa-oxygen’s H-bonding capacity .
Methodological Tables
Q. Table 1: Comparative Analysis of Synthetic Routes
| Step | Method A () | Method B () |
|---|---|---|
| Bicyclic Formation | Diels-Alder (60°C, 8 hr) | Ring-closing metathesis (RT) |
| Yield | 45% | 62% |
| Purity (HPLC) | 95% | 98% |
| Key Advantage | Scalability | Stereocontrol |
Q. Table 2: Spectroscopic Benchmarks
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Oxabicyclo O-CH₂ | 3.9 (m) | 68.2 | - |
| tert-Butyl CH₃ | 1.4 (s) | 28.1 | - |
| Carbamate C=O | - | 155.7 | 1695 |
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
